5,8-Dichloropyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloropyrido[3,4-b]pyrazine is a heterocyclic compound characterized by the presence of two chlorine atoms at the 5th and 8th positions of the pyrido[3,4-b]pyrazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloropyrido[3,4-b]pyrazine typically involves the chlorination of pyrido[3,4-b]pyrazine. One common method includes the reaction of pyrido[3,4-b]pyrazine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where pyrido[3,4-b]pyrazine is exposed to chlorinating agents in a reactor system designed to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrido[3,4-b]pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
5,8-Dichloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,8-Dichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dichloropyrido[3,4-b]pyrazine
- 5,6-Dichloropyrido[3,4-b]pyrazine
Comparison: 5,8-Dichloropyrido[3,4-b]pyrazine is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable subject of study in various research fields .
Eigenschaften
Molekularformel |
C7H3Cl2N3 |
---|---|
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
5,8-dichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
InChI-Schlüssel |
VSGQXARDJBFVBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.